
N,N'-1,4-Phenylenebis-glycine Dimethyl Ester
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Overview
Description
N,N’-1,4-Phenylenebis-glycine Dimethyl Ester is a chemical compound with the molecular formula C12H16N2O4 and a molecular weight of 252.27 g/mol . It is commonly used in organic synthesis and proteomics research . The compound is characterized by its structure, which includes a phenylenebis backbone with glycine dimethyl ester groups attached to the nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-1,4-Phenylenebis-glycine Dimethyl Ester typically involves the reaction of p-phenylenediamine with glycine dimethyl ester under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and pH, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of N,N’-1,4-Phenylenebis-glycine Dimethyl Ester follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to monitor the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
N,N’-1,4-Phenylenebis-glycine Dimethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized esters, while reduction can produce alcohol derivatives. Substitution reactions can result in a variety of functionalized compounds .
Scientific Research Applications
N,N’-1,4-Phenylenebis-glycine Dimethyl Ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N’-1,4-Phenylenebis-glycine Dimethyl Ester involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release glycine, which can then participate in various biochemical pathways. The phenylenebis backbone provides structural stability and facilitates interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- N,N’-1,4-Phenylenebis (2-hydroxybenzamide)
- N,N’-1,4-Phenylenebis [2-(2-methylphenoxy)acetamide]
- N,N’-1,4-Phenylenebis [2-(2-chlorophenoxy)acetamide]
- N,N’-1,4-Phenylenebis [2-(4-methylphenoxy)acetamide]
Uniqueness
N,N’-1,4-Phenylenebis-glycine Dimethyl Ester is unique due to its specific ester functional groups and the phenylenebis backbone. This combination allows for versatile chemical reactions and applications in various fields. The compound’s stability and reactivity make it a valuable tool in research and industrial applications .
Properties
IUPAC Name |
methyl 2-[4-[(2-methoxy-2-oxoethyl)amino]anilino]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-17-11(15)7-13-9-3-5-10(6-4-9)14-8-12(16)18-2/h3-6,13-14H,7-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHLVDGCAHCXSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1=CC=C(C=C1)NCC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858295 |
Source
|
Record name | Dimethyl 2,2'-(1,4-phenylenediazanediyl)diacetate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50858295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109025-99-2 |
Source
|
Record name | Dimethyl 2,2'-(1,4-phenylenediazanediyl)diacetate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50858295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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